molecular formula C9H8ClIO2 B8694743 Methyl 4-chloro-2-iodo-6-methylbenzoate

Methyl 4-chloro-2-iodo-6-methylbenzoate

Cat. No.: B8694743
M. Wt: 310.51 g/mol
InChI Key: HRVCBWWODLMZFN-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-iodo-6-methylbenzoate is a halogenated methyl ester derivative of benzoic acid. Its molecular formula is C₉H₈ClIO₂, with a molecular weight of 310.52 g/mol (based on analogous compounds in the evidence) . The compound features a benzoate backbone substituted with chlorine at the 4-position, iodine at the 2-position, and a methyl group at the 6-position. This arrangement of electron-withdrawing halogens (Cl, I) and an electron-donating methyl group creates a unique electronic environment, influencing its reactivity and physicochemical properties.

Halogenated benzoates are critical intermediates in pharmaceuticals, agrochemicals, and materials science. For instance, structurally similar compounds, such as methyl 4-bromo-2-chloro-6-methylbenzoate (CAS: 877149-10-5), are utilized in custom synthesis for active pharmaceutical ingredients (APIs) . The iodine substituent in the target compound may enhance its utility in cross-coupling reactions (e.g., Suzuki or Ullmann reactions), where iodine’s superior leaving-group ability compared to bromine or chlorine is advantageous .

Properties

Molecular Formula

C9H8ClIO2

Molecular Weight

310.51 g/mol

IUPAC Name

methyl 4-chloro-2-iodo-6-methylbenzoate

InChI

InChI=1S/C9H8ClIO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3

InChI Key

HRVCBWWODLMZFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)I)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares Methyl 4-chloro-2-iodo-6-methylbenzoate with four structurally related compounds, focusing on substituent positions, halogens, and molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 4-Cl, 2-I, 6-CH₃ C₉H₈ClIO₂ 310.52 Not provided High molecular weight due to iodine
Methyl 4-bromo-2-chloro-6-methylbenzoate 4-Br, 2-Cl, 6-CH₃ C₉H₈BrClO₂ 263.52 877149-10-5 Bromine substitution; lower reactivity vs. iodine
Methyl 2-chloro-3-iodo-4-methylbenzoate 2-Cl, 3-I, 4-CH₃ C₉H₈ClIO₂ 310.52 914643-09-7 Positional isomer; differing electronic effects
Methyl 4-chloro-2-fluorobenzoate 4-Cl, 2-F C₈H₆ClFO₂ 188.58 Not provided Smaller size; fluorine’s strong electronegativity
Methyl 4-bromo-2-hydroxy-6-methylbenzoate 4-Br, 2-OH, 6-CH₃ C₉H₉BrO₃ 245.07 2089319-35-5 Hydroxyl group introduces polarity

Physicochemical and Reactivity Differences

  • Halogen Effects :
    • Iodine in the target compound increases molecular weight and enhances leaving-group ability compared to bromine or chlorine .
    • Fluorine in Methyl 4-chloro-2-fluorobenzoate introduces strong electronegativity, reducing electron density on the aromatic ring and altering solubility .
  • Substituent Position :
    • Methyl 2-chloro-3-iodo-4-methylbenzoate is a positional isomer of the target compound. The 3-iodo substituent may sterically hinder reactions at the 2-position, unlike the target’s 2-iodo group.

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